

# "Potassium 4-(trifluoromethyl)phenyltrifluoroborate molecular weight"

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## Compound of Interest

Compound Name: Potassium 4-(trifluoromethyl)phenyltrifluoroborate

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An In-depth Technical Guide to **Potassium 4-(trifluoromethyl)phenyltrifluoroborate**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Potassium 4-(trifluoromethyl)phenyltrifluoroborate**, a key reagent in modern organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis protocols, and applications, with a focus on its role in the construction of complex molecules.

## Compound Identification and Properties

**Potassium 4-(trifluoromethyl)phenyltrifluoroborate** is a white crystalline solid.<sup>[1]</sup> As part of the broader class of potassium organotrifluoroborate salts, it is notable for its stability in air and moisture, which allows for indefinite storage and ease of handling compared to more sensitive organoboron reagents like boronic acids.<sup>[1][2]</sup>

## Quantitative Data Summary

The key physicochemical properties of **Potassium 4-(trifluoromethyl)phenyltrifluoroborate** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Weight	252.01 g/mol	[3]
Linear Formula	F <sub>3</sub> CC <sub>6</sub> H <sub>4</sub> BF <sub>3</sub> K	[3]
CAS Number	166328-08-1	[3]
Melting Point	>300 °C	[3]
Physical Form	Solid	[3]
Assay	96%	[3]
InChI Key	KVDSXGFQLXKOID-UHFFFAOYSA-N	[3]

## Synthesis of Potassium 4-(trifluoromethyl)phenyltrifluoroborate

Potassium organotrifluoroborates are typically synthesized from their corresponding boronic acids.[2] The general and highly efficient method involves the treatment of the boronic acid with potassium hydrogen difluoride (KHF<sub>2</sub>) in a suitable solvent system like aqueous methanol.[2][4]

### General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of similar potassium aryltrifluoroborates.

Materials:

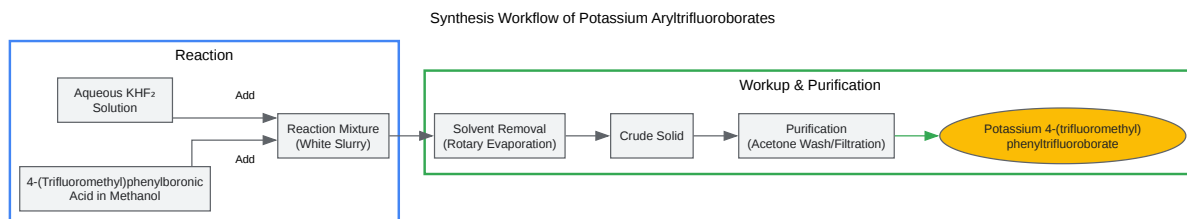
- 4-(Trifluoromethyl)phenylboronic acid
- Potassium hydrogen difluoride (KHF<sub>2</sub>)
- Methanol

- Water
- Acetone

Procedure:

- In a round-bottomed flask, dissolve 4-(trifluoromethyl)phenylboronic acid in methanol.
- Cool the solution using an ice-water bath.
- In a separate beaker, prepare a solution of potassium hydrogen difluoride ( $\text{KHF}_2$ ) in water. An excess of  $\text{KHF}_2$  (typically 3 equivalents) is used to ensure complete conversion.[4]
- Slowly add the aqueous  $\text{KHF}_2$  solution to the stirred methanolic solution of the boronic acid. The addition typically results in the formation of a thick white slurry.[4]
- Allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Remove the solvent from the reaction mixture under reduced pressure (rotary evaporation).
- To remove residual water, the resulting solid can be co-evaporated with an anhydrous solvent like acetonitrile.
- The crude product, containing the desired **potassium 4-(trifluoromethyl)phenyltrifluoroborate** and excess  $\text{KHF}_2$ , is then purified. Purification is typically achieved by stirring the solid in a solvent like hot acetone, in which the product is soluble but the inorganic salts are not.[4]
- Filter the hot suspension to remove the insoluble inorganic salts.
- The filtrate is then concentrated, and the product can be precipitated by the addition of a less polar solvent or by cooling, yielding the purified **potassium 4-(trifluoromethyl)phenyltrifluoroborate** as a solid.

## Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **Potassium 4-(trifluoromethyl)phenyltrifluoroborate**.

## Applications in Organic Synthesis

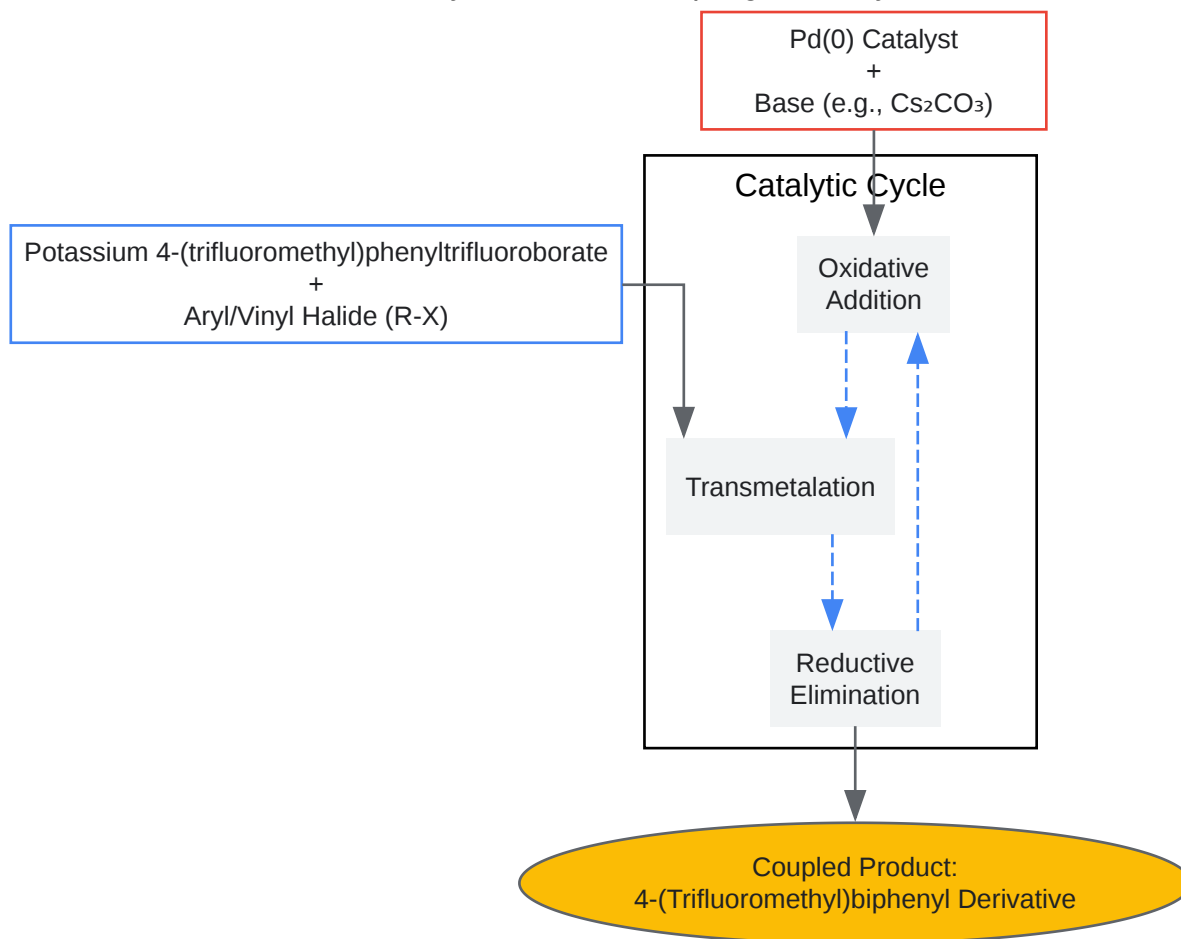
**Potassium 4-(trifluoromethyl)phenyltrifluoroborate** is a versatile reagent, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.<sup>[2][5]</sup> These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

## Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura coupling, the organotrifluoroborate salt reacts with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals.<sup>[2][5]</sup>

## Reaction Pathway Diagram

## Suzuki-Miyaura Cross-Coupling Pathway



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Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

## Relevance in Drug Design and Medicinal Chemistry

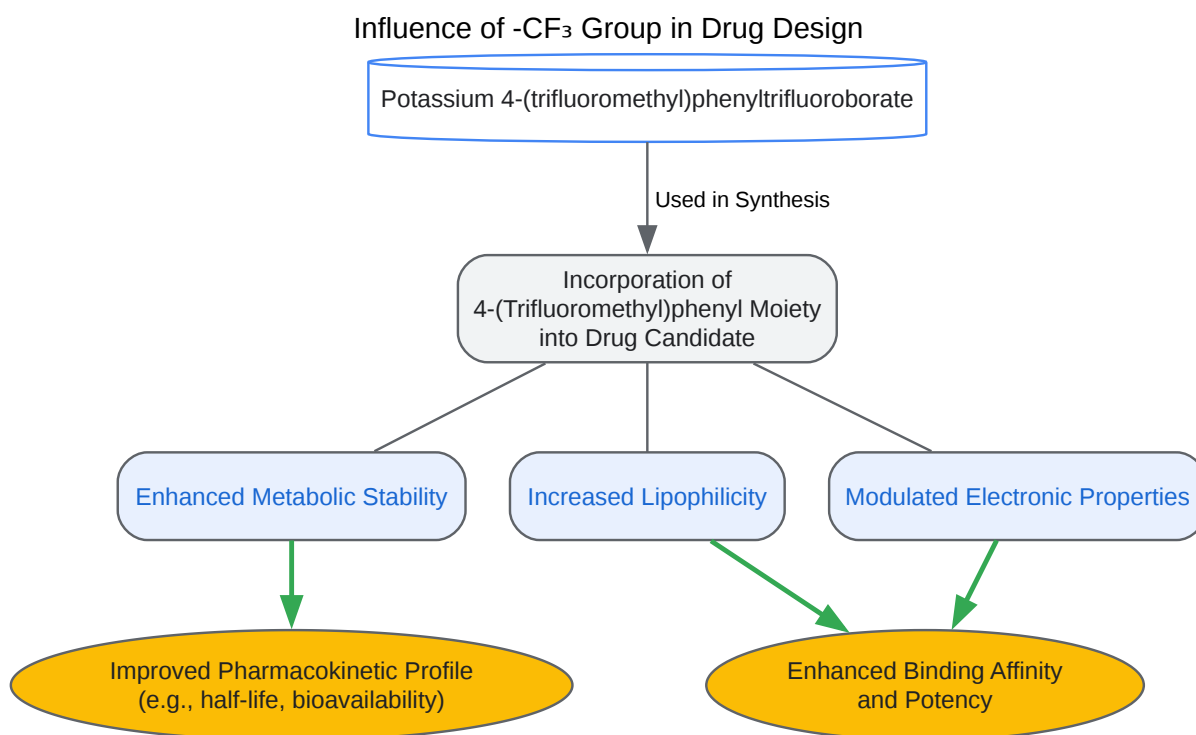
The incorporation of fluorine and fluorine-containing functional groups is a widely used strategy in modern drug design.<sup>[6]</sup> The trifluoromethyl (-CF<sub>3</sub>) group, in particular, offers several advantages that can enhance the pharmacological profile of a drug candidate.<sup>[6][7]</sup>

Key Influences of the Trifluoromethyl Group:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a -CF<sub>3</sub> group can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.<sup>[6]</sup>

- **Lipophilicity:** The  $-\text{CF}_3$  group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its binding affinity to protein targets.[6]
- **Electronic Effects:** As a strong electron-withdrawing group, the  $-\text{CF}_3$  group can modulate the acidity or basicity ( $\text{pK}_a$ ) of nearby functional groups, which can be critical for receptor binding and pharmacokinetic properties.
- **Conformational Effects:** The steric bulk of the  $-\text{CF}_3$  group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape.

## Logical Relationship Diagram



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Caption: How the trifluoromethyl group impacts drug properties.

## Safety and Handling

According to safety information, **Potassium 4-(trifluoromethyl)phenyltrifluoroborate** is associated with the following hazards:

- Causes skin irritation (H315)[3]
- Causes serious eye irritation (H319)[3]
- May cause respiratory irritation (H335)[3]

Recommended Personal Protective Equipment (PPE):

- Dust mask (type N95 or equivalent)
- Safety glasses or goggles
- Chemically resistant gloves

The compound should be handled in a well-ventilated area, such as a fume hood. Standard laboratory safety practices should be strictly followed.[3]

## Conclusion

**Potassium 4-(trifluoromethyl)phenyltrifluoroborate** is a highly stable, versatile, and valuable reagent for synthetic chemists. Its primary utility in palladium-catalyzed cross-coupling reactions provides a reliable method for introducing the 4-(trifluoromethyl)phenyl group into complex molecules. For professionals in drug discovery and development, this reagent is of particular interest as it facilitates the synthesis of compounds with enhanced metabolic stability, lipophilicity, and binding affinity, properties that are crucial for the development of effective therapeutic agents.

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